molecular formula C22H15ClN2O3 B288728 N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B288728
M. Wt: 390.8 g/mol
InChI Key: JVEPJCIBNMEZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis.

Mechanism of Action

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its anti-cancer effects by inhibiting NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a wide range of proteins involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool in the field of cancer biology. It is a highly selective inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 in the process of protein degradation through the ubiquitin-proteasome pathway. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have off-target effects on other enzymes, such as deubiquitinases (DUBs), which may complicate the interpretation of experimental results. In addition, the toxicity of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide with other chemotherapeutic agents to enhance their anti-tumor activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment. In addition, the potential therapeutic applications of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as viral infections and inflammatory disorders, warrant further investigation. Finally, the development of more selective inhibitors of NAE may overcome some of the limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments and clinical trials.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with 4-methylphenyl magnesium bromide to form 2-chloro-4-methylbenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 5-amino-2-chlorobenzoic acid to form the key intermediate, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The acid is then converted to the amide by reaction with an appropriate amine, followed by purification to obtain N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

properties

Product Name

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c1-13-6-9-15(10-7-13)25-21(27)16-11-8-14(12-17(16)22(25)28)20(26)24-19-5-3-2-4-18(19)23/h2-12H,1H3,(H,24,26)

InChI Key

JVEPJCIBNMEZTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.